
Delavirdine
Descripción general
Descripción
Delavirdine is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) type 1 infections. It is known for its ability to bind directly to the reverse transcriptase enzyme, thereby inhibiting the replication of the virus. This compound is marketed under the brand name Rescriptor and is typically used as part of highly active antiretroviral therapy (HAART) for managing HIV infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Delavirdine is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 5-methylsulfonamidoindole-2-carboxylic acid, which is then converted into its imidazolide derivative. This intermediate undergoes acylation with a piperazine derivative to form the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes steps such as reductive alkylation, acylation, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Metabolic Pathways of Delavirdine
This compound undergoes extensive hepatic metabolism, with two primary pathways :
-
N-desalkylation : Removal of the alkyl group from the nitrogen atom in the piperazine ring.
-
Pyridine hydroxylation : Hydroxylation of the pyridine ring, leading to the formation of 6'-hydroxythis compound and related metabolites .
Key Metabolites
Metabolite | Formation Pathway | Major Products |
---|---|---|
Desalkyl this compound | N-desalkylation | Primary inactive metabolite |
6'-hydroxythis compound | Pyridine hydroxylation | Conjugates (glucuronide, sulfate) |
Despyridinyl this compound | Pyridine ring cleavage | Minor pathway |
Amide bond cleavage | Amide hydrolysis | N-isopropylpyridinepiperazine |
Enzymatic Involvement in Metabolism
This compound metabolism is primarily mediated by CYP3A isoforms , with minor contributions from CYP2D6 .
CYP3A4 Dominance
-
Exhibits nonlinear pharmacokinetics due to autoinhibition of CYP3A4 by this compound, reducing its own clearance at higher doses .
CYP2D6 Contribution
-
Minor role in N-desalkylation, as evidenced by quinidine (a CYP2D6 inhibitor) reducing desalkylation by ~20% .
Structural Transformations
This compound’s metabolites arise from distinct chemical reactions:
N-desalkylation
The piperazine nitrogen undergoes cleavage of the isopropyl group, yielding desalkyl this compound . This pathway is catalyzed by CYP3A4 and CYP2D6 .
Pyridine Hydroxylation
Hydroxylation at the 6'-position of the pyridine ring generates 6'-hydroxythis compound , which undergoes further conjugation (glucuronidation, sulfation) .
Pyridine Ring Cleavage
Cleavage of the pyridine ring produces despyridinyl this compound and its conjugates, a minor pathway .
Amide Bond Cleavage
Hydrolysis of the amide bond releases N-isopropylpyridinepiperazine and indole carboxylic acid , contributing to minor metabolites .
Pharmacokinetic Implications
-
Nonlinear Elimination : Apparent oral clearance decreases ~22-fold with increasing doses (60–1,200 mg/day), due to CYP3A4 inhibition .
-
Excretion : ~44% excreted in feces and ~51% in urine, with <5% unchanged drug in urine .
-
Half-life : Dose-dependent, ranging from 2–11 hours at 400 mg thrice daily .
Drug Interactions
This compound’s inhibition of CYP enzymes alters co-administered drugs’ pharmacokinetics:
Enzyme | Substrates Affected | Clinical Impact |
---|---|---|
CYP3A4 | Protease inhibitors (e.g., indinavir) | Increased protease inhibitor exposure |
CYP2C9 | Warfarin, phenytoin | Altered drug efficacy/toxicity |
CYP2D6 | β-blockers, antidepressants | Reduced metabolism of substrates |
CYP2C19 | Omeprazole, diazepam | Increased substrate levels |
Aplicaciones Científicas De Investigación
Delavirdine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Employed in clinical trials for optimizing HIV treatment regimens.
Industry: Utilized in the development of new antiretroviral drugs and formulations
Mecanismo De Acción
Delavirdine exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the replication of the virus is halted, preventing the spread of infection .
Comparación Con Compuestos Similares
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a higher efficacy but more side effects.
Nevirapine: Known for its use in preventing mother-to-child transmission of HIV.
Etravirine: A second-generation non-nucleoside reverse transcriptase inhibitor with a broader resistance profile
Uniqueness of Delavirdine: this compound is unique due to its specific binding affinity for the reverse transcriptase enzyme and its ability to increase the plasma concentration of several protease inhibitors. its use is limited by its lower efficacy compared to other non-nucleoside reverse transcriptase inhibitors and its complex drug interaction profile .
Actividad Biológica
Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily used in the treatment of HIV-1 infection. It is known for its ability to bind allosterically to the reverse transcriptase enzyme, inhibiting both RNA- and DNA-directed DNA polymerase functions. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in clinical studies, resistance patterns, and safety profile.
Pharmacokinetics
Absorption and Bioavailability
This compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately one hour post-dose. Studies indicate that after a 400 mg dose taken three times daily, plasma concentrations range from 0.5 to 196 µM. The drug exhibits nonlinear pharmacokinetics, with a significant decrease in oral clearance as the dose increases from 60 to 1200 mg/day. The apparent plasma half-life averages around 5.8 hours .
Metabolism
This compound is primarily metabolized by cytochrome P450 3A (CYP3A) and also by CYP2D6. It undergoes extensive conversion to inactive metabolites, with less than 5% of the dose excreted unchanged in urine. Notably, this compound can inhibit its own metabolism and that of other drugs metabolized by CYP enzymes .
Parameter | Value |
---|---|
Peak Plasma Concentration | ~1 hour |
Half-Life | ~5.8 hours |
Metabolism | CYP3A, CYP2D6 |
Excretion (unchanged) | <5% |
Clinical Efficacy
This compound has demonstrated significant efficacy in clinical trials as part of combination antiretroviral therapy (ART). In one study involving triple therapy with this compound, zidovudine, and lamivudine, 40% of patients achieved undetectable plasma HIV RNA levels (<50 copies/ml) after 50 weeks of treatment .
Key Findings from Clinical Studies:
- Virological Response : In randomized trials, this compound combined with nucleoside reverse transcriptase inhibitors (NRTIs) resulted in a minimum mean reduction in plasma viral load of 2.5 log10 copies/ml.
- Immunological Improvement : Patients exhibited increases in CD4+ counts ranging from 100 to 313 cells/μL .
- Resistance Patterns : Resistance mutations have been observed, particularly at positions 103 and 181 of the reverse transcriptase gene. Cross-resistance with other NNRTIs may occur but is less likely with protease inhibitors due to different mechanisms of action .
Resistance Mechanisms
Resistance to this compound can develop through mutations in the HIV reverse transcriptase gene. The most common mutations associated with resistance are:
- K103N : Reduces sensitivity to this compound and other NNRTIs.
- Y181C : Also contributes to reduced susceptibility.
The emergence of resistant strains is a significant concern in long-term therapy, necessitating careful monitoring of viral load and resistance testing .
Safety Profile
This compound is generally well-tolerated among patients. The most common adverse effect reported is a mild to moderate skin rash, which typically resolves without intervention. Other side effects may include gastrointestinal disturbances and fatigue; however, these are less frequently reported .
Summary of Adverse Effects:
Adverse Effect | Frequency |
---|---|
Skin Rash | Common |
Gastrointestinal Issues | Less Common |
Fatigue | Less Common |
Propiedades
IUPAC Name |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIGIKBNXZKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147221-93-0 (mesylate) | |
Record name | Delavirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022892 | |
Record name | Delavirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.60e-02 g/L | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Delavirdine binds directly to viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme's catalytic site. | |
Record name | Delavirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
136817-59-9 | |
Record name | Delavirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136817-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delavirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delavirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delavirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226-228 °C, 226 - 228 °C | |
Record name | Delavirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does delavirdine interact with HIV-1 reverse transcriptase?
A: this compound acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a specific allosteric site on the enzyme, distinct from the active site where nucleoside analogues bind. This binding induces conformational changes that inhibit the enzyme's polymerase activity, preventing the conversion of viral RNA to proviral DNA. []
Q2: What are the downstream effects of this compound's inhibition of HIV-1 reverse transcriptase?
A: By inhibiting HIV-1 reverse transcriptase, this compound disrupts the viral replication cycle. This leads to a decrease in the production of new viral particles and ultimately helps to reduce viral load in infected individuals. [, ]
Q3: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C22H28N6O3S, and its molecular weight is 452.57 g/mol. [, ]
Q4: Is there any available spectroscopic data for this compound?
A: Yes, spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry (MS), have been used to characterize this compound and its metabolites. This information is essential for structural elucidation and analysis of the drug's metabolism. [, ]
Q5: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A: this compound is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6. [, ]
Q6: How does this compound interact with other drugs metabolized by CYP3A4?
A: this compound can inhibit the activity of CYP3A4. Co-administration with other drugs metabolized by this enzyme, such as protease inhibitors, may lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects or increasing the risk of adverse reactions. [, , , ]
Q7: Are there specific drug interactions with this compound that clinicians should be aware of?
A: Yes, co-administration of this compound with drugs that are substrates, inhibitors, or inducers of CYP3A4 can lead to clinically significant drug interactions. For instance, this compound increases systemic exposure to ritonavir when co-administered. [, ]
Q8: What are the known mechanisms of resistance to this compound?
A: Resistance to this compound primarily arises from mutations in the HIV-1 reverse transcriptase gene. A single point mutation at codon 236 (P236L) is a common mechanism of resistance, leading to decreased susceptibility to this compound. [, ]
Q9: Does cross-resistance exist between this compound and other NNRTIs?
A: Yes, cross-resistance has been observed between this compound and other NNRTIs, such as nevirapine and efavirenz. This is due to the shared binding site on the HIV-1 reverse transcriptase enzyme. [, , ]
Q10: What are the primary routes of this compound elimination?
A: this compound is primarily eliminated through metabolism, with feces being the major route of excretion. []
Q11: Does this compound penetrate the central nervous system (CNS)?
A: this compound demonstrates a brain/plasma pharmacokinetic disequilibrium, indicating limited CNS penetration. The cerebrospinal fluid concentration, a surrogate for unbound brain concentration, is approximately 5-fold lower than the corresponding unbound plasma concentration in humans. []
Q12: Has this compound demonstrated synergistic antiviral activity with other antiretroviral agents in vitro?
A: Yes, in vitro studies have shown that combining this compound with protease inhibitors like U-75875 or interferon-alpha can result in synergistic inhibition of HIV-1 replication. []
Q13: Has the efficacy of this compound been evaluated in clinical trials?
A: Yes, numerous clinical trials have assessed the efficacy and safety of this compound in combination with other antiretroviral agents. These trials have demonstrated that this compound-containing regimens can effectively suppress HIV-1 replication and increase CD4+ cell counts in HIV-infected individuals. [, , ]
Q14: What are the most common side effects associated with this compound therapy?
A: The most common side effect of this compound is skin rash, which can be severe in some cases. Other reported side effects include nausea, headache, and fatigue. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.